molecular formula C13H10F3NO2S B13687274 Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate

Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate

Cat. No.: B13687274
M. Wt: 301.29 g/mol
InChI Key: QGLTZRLPKRDDSL-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring substituted with an ethyl ester group at the 4-position and a trifluoromethylphenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate typically involves the reaction of 2-(Trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using ethyl bromoacetate under basic conditions to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylate
  • 2-Aminothiazole derivatives
  • Thiazole-based Schiff base compounds

Uniqueness

Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other thiazole derivatives. This compound’s ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness .

Properties

Molecular Formula

C13H10F3NO2S

Molecular Weight

301.29 g/mol

IUPAC Name

ethyl 2-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H10F3NO2S/c1-2-19-12(18)10-7-20-11(17-10)8-5-3-4-6-9(8)13(14,15)16/h3-7H,2H2,1H3

InChI Key

QGLTZRLPKRDDSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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